molecular formula C14H10Cl2N2O3 B5023318 1-allyl-5-(2,4-dichlorobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione

1-allyl-5-(2,4-dichlorobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione

カタログ番号 B5023318
分子量: 325.1 g/mol
InChIキー: JYZXFLGLIPZNNM-POHAHGRESA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-allyl-5-(2,4-dichlorobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as DBM, is a synthetic compound that has been widely studied for its potential therapeutic applications in various diseases. DBM is a pyrimidine derivative that contains a dichlorobenzylidene moiety and an allyl group.

作用機序

The mechanism of action of 1-allyl-5-(2,4-dichlorobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione is not fully understood. However, studies have shown that this compound can modulate various signaling pathways such as the NF-κB pathway, MAPK pathway, and PI3K/Akt pathway. This compound has also been found to inhibit the activity of enzymes such as COX-2 and MMP-9.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. Studies have shown that this compound can induce apoptosis, inhibit cell proliferation, and inhibit the production of pro-inflammatory cytokines. This compound has also been found to have anti-angiogenic properties by inhibiting the formation of new blood vessels. In addition, this compound has been studied for its potential neuroprotective effects by inhibiting the formation of beta-amyloid plaques.

実験室実験の利点と制限

1-allyl-5-(2,4-dichlorobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has advantages and limitations for lab experiments. One advantage is that this compound is a synthetic compound that can be easily synthesized in the lab. Another advantage is that this compound has been extensively studied for its potential therapeutic applications in various diseases. However, one limitation is that the mechanism of action of this compound is not fully understood. Another limitation is that the effects of this compound on human subjects are not yet fully known.

将来の方向性

There are several future directions for the study of 1-allyl-5-(2,4-dichlorobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione. One direction is to further investigate the mechanism of action of this compound. Another direction is to study the effects of this compound on human subjects. In addition, future studies could investigate the potential therapeutic applications of this compound in other diseases such as cardiovascular disease and diabetes. Furthermore, studies could investigate the potential use of this compound as a drug delivery system for other therapeutic agents.

合成法

1-allyl-5-(2,4-dichlorobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione can be synthesized through a three-step reaction starting from 5,5-dimethyl-1,3-cyclohexanedione. The first step involves the reaction of 5,5-dimethyl-1,3-cyclohexanedione with ethyl acetoacetate in the presence of sodium ethoxide to yield 5,5-dimethyl-2-ethyl-1,3-cyclohexanedione. The second step involves the reaction of 5,5-dimethyl-2-ethyl-1,3-cyclohexanedione with hydrazine hydrate in the presence of acetic acid to yield 5,5-dimethyl-2-hydrazinyl-1,3-cyclohexanedione. The final step involves the reaction of 5,5-dimethyl-2-hydrazinyl-1,3-cyclohexanedione with 2,4-dichlorobenzaldehyde and allyl bromide in the presence of acetic acid to yield this compound.

科学的研究の応用

1-allyl-5-(2,4-dichlorobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been found to have potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. Studies have shown that this compound has anti-cancer properties by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. This compound has also been found to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In addition, this compound has been studied for its potential neuroprotective effects in Alzheimer's disease by inhibiting the formation of beta-amyloid plaques.

特性

IUPAC Name

(5Z)-5-[(2,4-dichlorophenyl)methylidene]-1-prop-2-enyl-1,3-diazinane-2,4,6-trione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2N2O3/c1-2-5-18-13(20)10(12(19)17-14(18)21)6-8-3-4-9(15)7-11(8)16/h2-4,6-7H,1,5H2,(H,17,19,21)/b10-6-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYZXFLGLIPZNNM-POHAHGRESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=O)C(=CC2=C(C=C(C=C2)Cl)Cl)C(=O)NC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCN1C(=O)/C(=C\C2=C(C=C(C=C2)Cl)Cl)/C(=O)NC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。